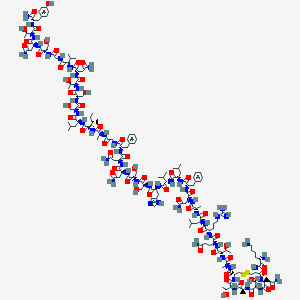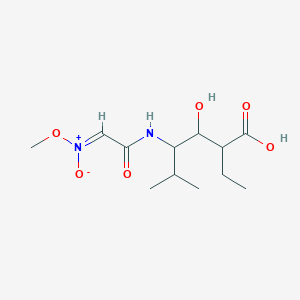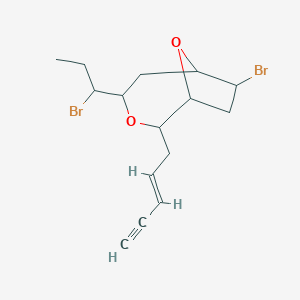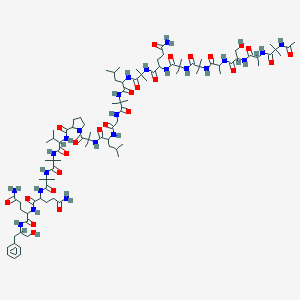
Carbamic acid, (3-(hexyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, (3-(hexyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester, monohydrochloride is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the nervous system. This compound has been studied extensively for its potential as a therapeutic agent in the treatment of Alzheimer's disease and other cognitive disorders.
Mécanisme D'action
Carbamic acid, (3-(hexyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester works by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine in the nervous system. By inhibiting this enzyme, carbamic acid, (3-(hexyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester increases the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
Carbamic acid, (3-(hexyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester has been shown to improve cognitive function in animal models and human studies. It increases the levels of acetylcholine in the brain, which can improve memory, attention, and other cognitive functions. It has also been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Carbamic acid, (3-(hexyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester has several advantages for lab experiments. It is a potent inhibitor of acetylcholinesterase, which makes it useful for studying the role of acetylcholine in the nervous system. It has also been extensively studied for its potential as a therapeutic agent in the treatment of Alzheimer's disease and other cognitive disorders. However, there are some limitations to its use in lab experiments. It may have off-target effects and may not be specific to acetylcholinesterase inhibition. It may also have limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of carbamic acid, (3-(hexyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester. One area of research is the development of more potent and specific inhibitors of acetylcholinesterase. Another area of research is the investigation of the neuroprotective effects of carbamic acid, (3-(hexyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester in the treatment of neurodegenerative diseases. Additionally, there is interest in exploring the use of carbamic acid, (3-(hexyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester in combination with other drugs for the treatment of cognitive disorders. Finally, there is ongoing research into the mechanism of action of carbamic acid, (3-(hexyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester and its effects on other neurotransmitters in the nervous system.
Méthodes De Synthèse
Carbamic acid, (3-(hexyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester, monohydrochloride can be synthesized through a multistep process. The first step involves the reaction of 3-(hexyloxy)phenol with ethyl chloroformate to form ethyl 3-(hexyloxy)phenylcarbamate. This intermediate is then reacted with piperidine in the presence of a catalyst to form carbamic acid, (3-(hexyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester. The final step involves the addition of hydrochloric acid to form the monohydrochloride salt.
Applications De Recherche Scientifique
Carbamic acid, (3-(hexyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester has been extensively studied for its potential as a therapeutic agent in the treatment of Alzheimer's disease and other cognitive disorders. It is a potent inhibitor of acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, carbamic acid, (3-(hexyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester increases the levels of acetylcholine in the brain, which can improve cognitive function.
Propriétés
Numéro CAS |
105405-73-0 |
|---|---|
Formule moléculaire |
C20H33ClN2O3 |
Poids moléculaire |
384.9 g/mol |
Nom IUPAC |
(1-ethylpiperidin-1-ium-4-yl) N-(3-hexoxyphenyl)carbamate;chloride |
InChI |
InChI=1S/C20H32N2O3.ClH/c1-3-5-6-7-15-24-19-10-8-9-17(16-19)21-20(23)25-18-11-13-22(4-2)14-12-18;/h8-10,16,18H,3-7,11-15H2,1-2H3,(H,21,23);1H |
Clé InChI |
HEXGBFQHVBQVGT-UHFFFAOYSA-N |
SMILES |
CCCCCCOC1=CC=CC(=C1)NC(=O)OC2CC[NH+](CC2)CC.[Cl-] |
SMILES canonique |
CCCCCCOC1=CC=CC(=C1)NC(=O)OC2CC[NH+](CC2)CC.[Cl-] |
Synonymes |
CARBANILIC ACID, m-(HEXYLOXY)-, 1-ETHYL-4-PIPERIDYL ESTER, HYDROCHLORI DE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-chloro-2-[(10H-phenothiazin-10-ylcarbonyl)amino]phenyl 10H-phenothiazine-10-carboxylate](/img/structure/B216521.png)
![5-benzyl-2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-1H-pyrimidin-4-one](/img/structure/B216526.png)
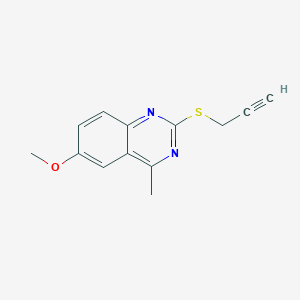

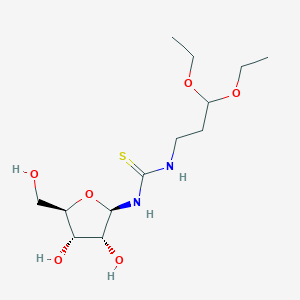

![(1R,3E,7E,11S)-1,5,5,8-tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene](/img/structure/B216557.png)

